molecular formula C14H13N3O4S B2928244 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 360762-04-5

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Número de catálogo: B2928244
Número CAS: 360762-04-5
Peso molecular: 319.34
Clave InChI: DBAGQDVQHYGNOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound consists of a 6-methoxy-substituted benzothiazole core linked to an acetamide group bearing a 2,5-dioxopyrrolidin-1-yl moiety. The benzothiazole scaffold is known for its broad pharmacological relevance, including antimicrobial, anticancer, and neuroprotective activities . Crystallographic studies of related benzothiazole-acetamide derivatives reveal planar geometries and intermolecular hydrogen bonding, which may influence solubility and binding affinity .

Propiedades

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-21-8-2-3-9-10(6-8)22-14(15-9)16-11(18)7-17-12(19)4-5-13(17)20/h2-3,6H,4-5,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAGQDVQHYGNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Substituent Variations on the Benzothiazole Core

Compound Name Benzothiazole Substituent Key Features Biological Activity/Findings Reference
Target Compound 6-methoxy 2,5-Dioxopyrrolidinyl-acetamide side chain Not explicitly reported in evidence; inferred potential from structural analogues
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) 6-CF3, 3,4,5-OMe on phenyl Higher inhibitory activity (pIC50 = 7.8) against CK-1δ; GlideXP score = -3.78 kcal/mol Neuroprotective (CK-1δ inhibition)
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide (BTC-j) 6-methoxy Pyridin-3-ylamino substituent Antimicrobial (MIC: 3.125–12.5 µg/ml against E. coli, S. aureus)
N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide (BTC-r) 6-nitro Nitro group increases electron-withdrawing effects Moderate antimicrobial activity
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-methoxy Adamantyl group enhances lipophilicity Structural stability via H-bonded dimers and S···S interactions

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 6-methoxy group (electron-donating) in the target compound and BTC-j may improve solubility compared to the 6-nitro (electron-withdrawing) in BTC-r .

Variations in the Acetamide Side Chain

Compound Name Acetamide Substituent Key Features Biological Activity/Findings Reference
Target Compound 2,5-Dioxopyrrolidin-1-yl Electrophilic ketone groups may form covalent bonds with target proteins Inferred potential for enzyme inhibition
N-[4-(1,3-Benzothiazol-2-yl)thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (Z11) 2,5-Dioxopyrrolidin-1-yl benzamide Extended conjugation via benzamide Not explicitly reported
2-(3,4-Dimethoxyphenyl)-4-methyl-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thiazole-5-carboxamide (Z12) Triazolyl-carboxamide Triazole ring enhances metabolic stability Not explicitly reported
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-(trifluoromethoxy)phenyl)acetamide (13) Phenyl and CF3O-substituents Dual substituents increase steric and electronic effects Anticonvulsant activity (structural analogue)

Key Observations :

  • Dioxopyrrolidinyl vs. Benzamide : The target compound’s acetamide linker may offer greater flexibility compared to Z11’s rigid benzamide .
  • Covalent Binding Potential: The 2,5-dioxopyrrolidinyl group’s electrophilic nature could enable irreversible enzyme inhibition, a feature absent in non-electrophilic analogues like BTC-j .

Key Insights :

  • Activity-Structure Relationships : The 6-methoxy group in the target compound and BTC-j correlates with antimicrobial efficacy, while bulky substituents (e.g., adamantyl, CF3) enhance target binding in neuroprotective applications .
  • Limitations: No direct activity data for the target compound were found; inferences are drawn from structural analogues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.